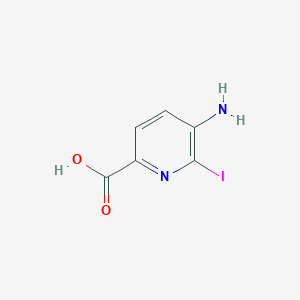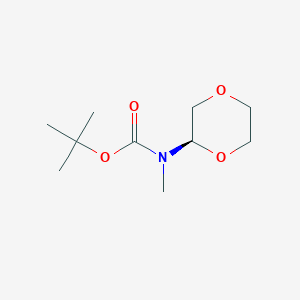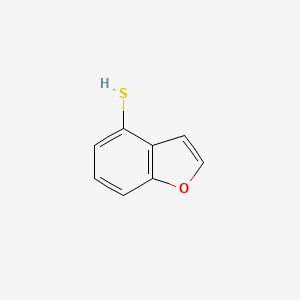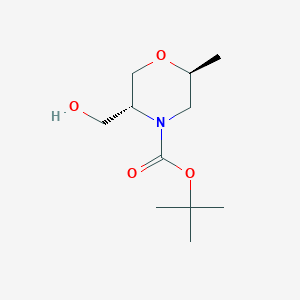![molecular formula C13H11N3OS B12862988 4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862988.png)
4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that contains a benzofuran ring fused with a triazole ring and an allyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde with an appropriate reagent.
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide and an appropriate alkylating agent.
Coupling of Benzofuran and Triazole Rings: The benzofuran and triazole rings are then coupled using a suitable linker, such as an allyl group, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Substituted allyl derivatives.
Scientific Research Applications
4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial, antiviral, and anticancer activities.
Materials Science: This compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as proteases and kinases.
Pathways Involved: It can inhibit the activity of these enzymes, leading to disruption of cellular processes such as signal transduction and metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol: Similar structure but with a furan ring instead of a benzofuran ring.
4-Allyl-5-phenyl-4H-[1,2,4]triazole-3-thiol: Contains a phenyl group instead of a benzofuran ring.
Uniqueness
4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the benzofuran ring, which imparts specific electronic and steric properties that can enhance its biological activity and stability compared to similar compounds .
Properties
Molecular Formula |
C13H11N3OS |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H11N3OS/c1-2-7-16-12(14-15-13(16)18)11-8-9-5-3-4-6-10(9)17-11/h2-6,8H,1,7H2,(H,15,18) |
InChI Key |
MDGXAVBJFYFPGC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12862910.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12862911.png)


![1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone](/img/structure/B12862929.png)

![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12862938.png)
![2-(Aminomethyl)benzo[d]oxazole-4-methanol](/img/structure/B12862950.png)

![3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one](/img/structure/B12862957.png)
![(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12862970.png)



